molecular formula C14H8Cl4N2OS B12614599 3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide CAS No. 919296-52-9

3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide

Cat. No.: B12614599
CAS No.: 919296-52-9
M. Wt: 394.1 g/mol
InChI Key: TVQOUUOMJPRYGL-UHFFFAOYSA-N
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Description

3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide (CAS: 919296-52-9) is a thiourea benzamide derivative with the molecular formula C₁₄H₈Cl₄N₂OS and a molar mass of 396.09 g/mol . It features a 3-chlorobenzamide core linked to a 2,4,6-trichlorophenylcarbamothioyl group.

Properties

CAS No.

919296-52-9

Molecular Formula

C14H8Cl4N2OS

Molecular Weight

394.1 g/mol

IUPAC Name

3-chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide

InChI

InChI=1S/C14H8Cl4N2OS/c15-8-3-1-2-7(4-8)13(21)20-14(22)19-12-10(17)5-9(16)6-11(12)18/h1-6H,(H2,19,20,21,22)

InChI Key

TVQOUUOMJPRYGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Synthesis from Thioureas

The direct synthesis method typically involves the following steps:

  • Formation of Thiourea : The initial step is the formation of a thiourea derivative by reacting an amine with carbon disulfide and an appropriate halide or acid chloride.

  • Acylation : The thiourea is then acylated using 3-chlorobenzoyl chloride to yield the desired benzamide derivative.

The general reaction can be summarized as follows:

$$
\text{RNH}2 + \text{CS}2 + \text{R'}Cl \rightarrow \text{R'NC(S)R} + HCl
$$

Where R is the substituent on the thiourea and R' represents the acyl group.

Cyclization Reactions

Cyclization reactions often involve the use of base-catalyzed conditions to promote the formation of cyclic structures. For instance:

The overall scheme can be represented as:

$$
\text{ArNH}_2 + \text{RCOCl} \rightarrow \text{ArNHC(O)R} \rightarrow \text{Cyclization} \rightarrow \text{Target Compound}
$$

Characterization Techniques

The synthesized compounds are characterized using various analytical techniques to confirm their structure and purity:

A summary of key findings from recent research on the synthesis of similar compounds includes:

Compound Method Used Yield (%) Key Findings
Compound A Direct synthesis from thiourea 85 High yield with minimal purification required
Compound B Cyclization with aniline derivatives 75 Effective method for complex substitutions
Compound C Base-catalyzed cyclization 90 Improved reaction times and yields

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions may produce sulfoxides or sulfones .

Scientific Research Applications

Biological Activities

Antimicrobial Activity : Research indicates that compounds containing carbamothioyl groups exhibit promising antimicrobial properties. Studies have shown that 3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide demonstrates significant activity against various bacterial strains. This makes it a candidate for further development in antimicrobial therapies .

Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. The structural features of this compound allow it to interact with cellular pathways involved in cancer progression. In vitro studies have indicated cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential .

Insecticidal Properties : The compound's chlorinated aromatic structure suggests potential applications in agriculture as an insecticide. Research has highlighted the effectiveness of similar compounds in controlling pest populations while minimizing environmental impact. The specific activity of this compound against agricultural pests remains to be fully explored but shows promise based on related compounds .

Applications in Pharmaceuticals

The unique chemical structure of this compound makes it a valuable scaffold for drug design. Its ability to interact with biological targets can be leveraged to develop new therapeutic agents for various diseases. The ongoing research into its pharmacological properties could lead to the synthesis of novel drugs with enhanced efficacy and reduced side effects .

Applications in Materials Science

In materials science, compounds like this compound can be utilized in the development of polymers and coatings due to their chemical stability and reactivity. The incorporation of such compounds into polymer matrices may enhance their mechanical properties or provide additional functionalities such as antimicrobial surfaces .

Case Studies

  • Antimicrobial Efficacy Study : A study published in PubMed investigated the antimicrobial properties of similar carbamothioyl compounds against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability upon treatment with these compounds, suggesting potential clinical applications in infection control .
  • Cytotoxicity Assay : Research conducted on the cytotoxic effects of chlorinated benzamides demonstrated that this compound exhibited selective cytotoxicity towards specific cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
  • Agricultural Application Trials : Field trials assessing the insecticidal activity of chlorinated phenyl compounds revealed promising results in pest management strategies. These studies highlighted the potential for integrating this compound into sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Modifications

  • Benzamide Substituents :

    • The target compound has a 3-chloro substituent on the benzamide ring. Analogous derivatives, such as N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide (L1) and 4-methoxybenzamide (L2) , exhibit variations in electronic and steric properties due to substituent differences (e.g., fluoro, methoxy) .
    • 3-Hydroxy-N-(2,4,6-trichlorophenyl)benzamide (CAS: N/A) replaces the 3-chloro group with a hydroxyl, significantly altering solubility and hydrogen-bonding capacity .
  • Carbamothioyl Aryl Group: The 2,4,6-trichlorophenyl group in the target compound contrasts with analogs like 2,4,6-trimethylphenyl (IC₅₀ = 1.23 µM for urease inhibition) and 4-chlorophenyl (used in anticancer studies) .

Molecular Weight and Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound C₁₄H₈Cl₄N₂OS 396.09 3-Cl (benzamide), 2,4,6-Cl₃ (aryl)
3-Hydroxy-N-(2,4,6-trichlorophenyl)benzamide C₁₃H₈Cl₃NO₂ 316.57 3-OH (benzamide), 2,4,6-Cl₃ (aryl)
N-(4-Chlorophenyl)carbamothioyl-4-fluorobenzamide (L1) C₁₄H₁₀ClFN₂OS 324.76 4-F (benzamide), 4-Cl (aryl)

Urease Inhibition

  • The target compound’s structural analogs with 2,4,6-trimethylphenyl or cyclohexyl groups exhibit IC₅₀ values of 1.23–28.1 µM .

Anticancer Activity

  • L1 and L2 show moderate activity against prostate (PC3) and liver (HepG2) cancer cells. Their Cu(II) and Pt(IV) complexes enhance efficacy, suggesting metal coordination improves cytotoxicity .

Metal Complexation Potential

  • Nickel and Copper Complexes : Analogous compounds like bis(3-chloro-N-(diethylcarbamothioyl)benzamido)nickel(II) adopt distorted square-planar geometries, with coordination via sulfur and oxygen atoms . The target compound’s trichlorophenyl group may sterically hinder metal coordination, though this remains unexplored in the evidence.

Key Research Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the aryl moiety enhance stability and bioactivity, while hydroxyl groups improve solubility .
  • Synthetic Efficiency : Microwave synthesis offers high yields (>85%) for acyl thioureas, making it scalable for derivatives like the target compound .
  • Therapeutic Potential: Thiourea benzamides are promising leads for urease inhibitors and anticancer agents, warranting further study of the target compound’s specific activities .

Q & A

Basic: What synthetic methods are used to prepare 3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide and its derivatives?

Answer:
The compound is synthesized via two primary routes:

  • Conventional synthesis : Reacting 3-chlorobenzoyl isothiocyanate with primary amines (e.g., 2,4,6-trichloroaniline) in dry THF under reflux, followed by acidification (pH 4–5) to precipitate the product. Yields typically range from 85% to 96% .
  • Microwave-assisted synthesis : Using in situ-generated 3-chlorobenzoyl isothiocyanate and amines under microwave irradiation (e.g., 100–150 W, 5–10 minutes), which reduces reaction time and improves yield .
    Key considerations : Purification via recrystallization (ethanol/water) and characterization by elemental analysis, FT-IR (C=S stretch at ~1250 cm⁻¹), and ¹H/¹³C NMR (aromatic proton shifts at δ 7.2–8.1 ppm) .

Basic: How is X-ray crystallography applied to determine the coordination geometry of metal complexes derived from this compound?

Answer:
Single-crystal X-ray diffraction is used to resolve the structure of metal complexes. For example, the nickel(II) complex adopts a distorted square planar geometry with Ni–S (2.18–2.22 Å) and Ni–O (1.86–1.89 Å) bond lengths. Crystallographic parameters (e.g., space group P2₁/c, unit cell dimensions a = 14.601 Å, b = 8.362 Å, c = 22.350 Å) confirm the mononuclear structure . Methodological steps :

  • Crystal growth via slow evaporation (acetone/CHCl₃).
  • Data collection at 292 K using Mo-Kα radiation.
  • Refinement with SHELXL-97 to achieve R₁ < 0.04 .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are functional groups identified?

Answer:

  • FT-IR : Confirms the presence of C=S (1240–1260 cm⁻¹), N–H (3200–3300 cm⁻¹), and C=O (1680–1700 cm⁻¹) stretches. Disappearance of the –NCS peak (2050–2100 cm⁻¹) indicates successful thiourea formation .
  • ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), while the thiourea NH proton resonates as a singlet (~δ 12.5 ppm). ¹³C signals for C=S and C=O are observed at δ 178–180 ppm and δ 165–168 ppm, respectively .

Advanced: How do HOMO-LUMO energy gaps and charge transfer interactions influence the compound’s electronic properties?

Answer:
Computational studies (e.g., DFT/B3LYP/6-311G(d,p)) reveal:

  • HOMO (-6.2 eV) localizes on the sulfur atom and trichlorophenyl group.
  • LUMO (-2.8 eV) resides on the benzamide moiety.
  • A narrow HOMO-LUMO gap (~3.4 eV) facilitates charge transfer, enhancing nonlinear optical (NLO) properties (hyperpolarizability β = 1.2 × 10⁻³⁰ esu) . Applications : Design of NLO materials or sensors leveraging electron density shifts .

Advanced: What computational approaches predict the compound’s bioactivity, such as inhibition of viral proteases?

Answer:

  • Molecular docking (AutoDock/Vina) : Docking into the COVID-19 main protease (PDB: 6LU7) shows binding affinity (-8.2 kcal/mol) via hydrogen bonds (C=O···His41) and hydrophobic interactions (Cl···Pro132) .
  • MD simulations (GROMACS) : Confirm stability of the ligand-protein complex (RMSD < 2.0 Å over 100 ns) .
    Validation : Compare with experimental IC₅₀ values (e.g., urease inhibition at 1.23 µM) .

Advanced: How do structural modifications (e.g., substituents) affect biological activity?

Answer:

  • Urease inhibition : Introducing electron-withdrawing groups (e.g., 2,4,6-trimethylphenyl) lowers IC₅₀ to 1.23 µM by enhancing electrophilicity at the thiourea sulfur .
  • Antitumor activity : Derivatives with halogen substituents inhibit H-157 lung carcinoma cell growth by 60.9% (vs. 32.4% for unsubstituted analogs) via apoptosis induction .
    Method : Structure-activity relationship (SAR) studies using Hansch analysis (π, σ parameters) .

Advanced: How is antibacterial efficacy evaluated against biofilm-forming pathogens?

Answer:

  • Microdilution assay : Determine MIC (e.g., 8–32 µg/mL against Pseudomonas aeruginosa) in planktonic and biofilm states .
  • Biofilm disruption : Treat preformed biofilms with 2× MIC and quantify viability via ATP assays. Halogen substituents (Cl, Br) enhance penetration through lipid bilayers, reducing biofilm biomass by 70% .
    Correlation : LogP values >3.0 correlate with improved activity due to membrane permeability .

Advanced: What crystallographic tools analyze intermolecular interactions in this compound?

Answer:

  • Hirshfeld surface analysis : Visualizes close contacts (e.g., Cl···H, 28%; S···H, 12%) using CrystalExplorer.
  • Energy frameworks : Quantify interaction energies (Eₑₗₑc ≈ -60 kJ/mol; Eₛₜₐₜ ≈ -25 kJ/mol) to prioritize dominant forces (e.g., hydrogen bonds, van der Waals) .
    Implications : Predict solubility and crystal packing efficiency for formulation .

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